REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[N:3]=1.[CH:10]1[CH:15]=[C:14]([CH:16]([CH:19]=O)[CH:17]=O)[N:13]=[CH:12][CH:11]=1>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[CH:19]=[C:16]([C:14]3[CH:15]=[CH:10][CH:11]=[CH:12][N:13]=3)[CH:17]=[N:9]2)[N:3]=1
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Name
|
|
Quantity
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500 mg
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Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)NN
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
403 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=NC(=C1)C(C=O)C=O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were removed the ethanol in vacuo
|
Type
|
CUSTOM
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Details
|
the residue was chromatographed on silica gel eluting with hexanes:EtOAc (1:4)
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC=C1)N1N=CC(=C1)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |